N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride
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Overview
Description
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group, forming a dihydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
In terms of mode of action, the compound’s interaction with its targets would depend on the specific biological target it binds to. The binding could cause conformational changes in the target protein, leading to a cascade of biochemical reactions .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular size, polarity, and solubility. These properties would also affect its bioavailability .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification is achieved through crystallization or recrystallization techniques to obtain the pure dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)piperidine-4-amine dihydrochloride
- N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride
- N-(3,4-Dichlorobenzyl)piperidine-4-amine dihydrochloride
Uniqueness
N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-4,12,14-15H,5-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBEYDZDSRWMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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